molecular formula C9H7BrFNO2 B8132285 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile

3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile

Cat. No.: B8132285
M. Wt: 260.06 g/mol
InChI Key: WIMCXHTYXPCYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile is an organic compound with the molecular formula C9H7BrFNO2 It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methoxymethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The addition of a fluorine atom to the desired position on the ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired substitution occurs at the correct positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent on the benzene ring is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced, often resulting in the removal of certain functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles under conditions like acidic or basic environments.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxymethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-methoxybenzonitrile
  • 3-Bromo-5-fluoro-2-hydroxybenzonitrile
  • 3-Bromo-5-fluoro-2-methylbenzonitrile

Uniqueness

3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile is unique due to the presence of the methoxymethoxy group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-fluoro-2-(methoxymethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO2/c1-13-5-14-9-6(4-12)2-7(11)3-8(9)10/h2-3H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCXHTYXPCYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.